4-Chloro-6-methoxy-2-methylpyrimidine
Overview
Description
4-Chloro-6-methoxy-2-methylpyrimidine is a chemical compound with the molecular formula C6H7ClN2O. It belongs to the class of pyrimidines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. Pyrimidines are fundamental components of nucleic acids, such as DNA and RNA, and are widely used in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
4-Chloro-6-methoxy-2-methylpyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory activities.
Industry: It is utilized in the development of agrochemicals and materials with specific properties.
Safety and Hazards
The safety information available indicates that 4-Chloro-6-methoxy-2-methylpyrimidine may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-2-methylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methylpyrimidine-4,6-diol and chloromethane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong base like potassium carbonate (K2CO3) and a suitable solvent such as dimethylformamide (DMF).
Purification: The product is purified through techniques like recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-chloro-6-methoxy-2-methylpyrimidin-5-one.
Reduction: Reduction reactions can lead to the formation of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.
Substitution: Substitution reactions at the chlorine or methoxy positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products Formed:
Oxidation Products: 4-chloro-6-methoxy-2-methylpyrimidin-5-one
Reduction Products: 4-chloro-6-methoxy-2-methylpyrimidin-5-amine
Substitution Products: Various alkylated derivatives
Mechanism of Action
4-Chloro-6-methoxy-2-methylpyrimidine is structurally similar to other pyrimidines such as 2-chloro-4,6-dimethylpyrimidine and 2-pyrimidinamine, 4-chloro-6-methyl-. its unique combination of substituents (chloro, methoxy, and methyl groups) imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Comparison with Similar Compounds
2-Chloro-4,6-dimethylpyrimidine
2-Pyrimidinamine, 4-chloro-6-methyl-
4-Chloro-6-methoxy-2-methylpyrimidin-5-one
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine
This comprehensive overview provides a detailed understanding of 4-Chloro-6-methoxy-2-methylpyrimidine, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-chloro-6-methoxy-2-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMCOGKFWUYJTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609458 | |
Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89466-39-7 | |
Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89466-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-methoxy-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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